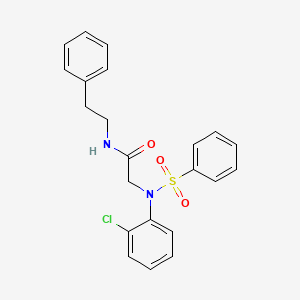

5-(diphenylmethyl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives closely related to "5-(diphenylmethyl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone" involves multiple steps, including the condensation of appropriate precursors. For example, derivatives have been synthesized through reactions involving methyl phenylacetate or diethyl malonate with phenyl isothiocyanate and sodium hydride in DMF solution, leading to various 6-acylthio derivatives showing significant pharmacological activities (Ranise et al., 1994). These synthetic approaches underline the versatility of the pyrimidinone backbone in generating compounds with potential biological activities.

Mechanism of Action

Target of Action

CBDivE_005308, also known as Cannabidiol (CBD), primarily targets the cannabinoid receptors of the endocannabinoid system within the body . These receptors include cannabinoid receptors 1 and 2 (CB1 and CB2) which are found in numerous areas of the body, including the peripheral and central nervous systems .

Mode of Action

CBD acts on cannabinoid receptors, causing a series of physiological responses It is known that cbd interacts with cb receptors, leading to changes in neurotransmitter release . This interaction can regulate cognition, pain sensation, appetite, memory, sleep, immune function, and mood .

Biochemical Pathways

CBD’s interaction with the endocannabinoid system affects various biochemical pathways. For instance, it has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic, and has shown neuroprotective, anti-inflammatory, and antioxidant activity .

Pharmacokinetics

The pharmacokinetics of CBD involves its absorption, distribution, metabolism, and excretion (ADME). CBD dose, route of administration, and diet are major determinants of CBD pharmacokinetics . Oral routes provide higher bioavailability and nanotechnology formulations offer a faster onset . A higher CBD dose is associated with higher Cmax, AUC0-t, and AUC0-inf .

Result of Action

The molecular and cellular effects of CBD’s action are diverse, given its interaction with multiple physiological targets. It has shown promise in managing seizures associated with certain syndromes and providing symptomatic relief of moderate to severe neuropathic pain or other painful conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBD. Factors such as pH, temperature, and salinity can impact the growth, metabolisms, and dechlorination activities of organisms that interact with CBD . Moreover, a higher ratio of female participants was associated with lower Tmax in oral administration and higher Cmax .

properties

IUPAC Name |

5-benzhydryl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-15-14(16(21)19-17(22)18-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWIWVMDBAGZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(NC(=S)NC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5018928.png)

![4-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5018935.png)

![2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5018945.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B5018961.png)

![4-allyl-1-[3-(2-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5018966.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5018971.png)

![4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018977.png)

![N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B5018983.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethylglycinamide](/img/structure/B5018989.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5018990.png)

![3-ethyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018997.png)